Ethyl phenyl(phenylcarbamoyl)carbamate

Description

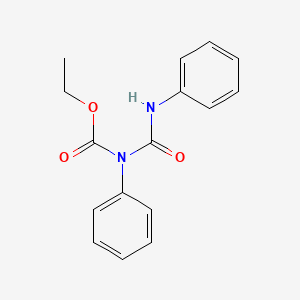

Ethyl phenyl(phenylcarbamoyl)carbamate is a carbamate derivative characterized by a central carbamate (-O-CO-NH-) group flanked by phenyl and ethyl substituents. Its structure comprises an ethyl ester linked to a carbamoyl group, which is further substituted with two phenyl rings. This compound belongs to a class of carbamates known for their versatility in pharmaceutical, agrochemical, and materials science applications. Carbamates like this are often explored for their bioactivity, including antimicrobial or enzyme-modulating properties, though their specific applications require further investigation.

Properties

CAS No. |

6135-39-3 |

|---|---|

Molecular Formula |

C16H16N2O3 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

ethyl N-phenyl-N-(phenylcarbamoyl)carbamate |

InChI |

InChI=1S/C16H16N2O3/c1-2-21-16(20)18(14-11-7-4-8-12-14)15(19)17-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,17,19) |

InChI Key |

QMHHEXDFZPYDHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Reaction of Phenolic Substrates

The foundational approach for synthesizing ethyl phenyl(phenylcarbamoyl)carbamate involves nucleophilic substitution between a phenolic precursor and a carbamoyl halide. As detailed in patents WO2007014973A2 and EP1939172A2, this method leverages the reactivity of phenolic oxygen under basic conditions.

Mechanism and Procedure :

- Deprotonation : A phenolic compound (e.g., 4-hydroxyphenylacetamide) is treated with a strong base (e.g., sodium hydride or potassium carbonate) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). This step generates a phenoxide ion, enhancing nucleophilicity at the oxygen site.

- Carbamoyl Halide Addition : Phenylcarbamoyl chloride (PhNHCOCl) is introduced to the reaction mixture. The phenoxide ion attacks the electrophilic carbonyl carbon of the carbamoyl chloride, displacing the chloride and forming a carbamate intermediate.

- Ethylation : The intermediate is subsequently treated with ethyl chloroformate (ClCOOEt) to introduce the ethyl carbamate group. This step requires careful temperature control (0–5°C) to prevent over-alkylation.

Key Advantages :

- High chemoselectivity ensures minimal interference from amine groups present in intermediates.

- Scalable for industrial production with yields exceeding 75% after purification.

Reductive Amination Pathways

Intermediate Formation via Ethylamino Derivatives

An alternative route involves reductive amination to construct the ethylamino backbone prior to carbamate formation. This method, adapted from steroidal carbamate syntheses, proceeds as follows:

Synthetic Steps :

- Reductive Amination : Ethylamine reacts with a ketone precursor (e.g., phenylglyoxal) in the presence of sodium cyanoborohydride (NaBH3CN) to form a secondary amine intermediate.

- Carbamoylation : The amine intermediate is treated with phenyl isocyanate (PhNCO) in dichloromethane, yielding a urea derivative.

- Ethyl Carbamate Installation : The urea undergoes transesterification with ethyl chloroformate under basic conditions (pyridine or triethylamine) to furnish the target compound.

Analytical Validation :

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.40–7.04 ppm, while the ethyl group’s methylene protons resonate as a quartet near δ 4.20 ppm.

- ¹³C NMR : The carbamate carbonyl carbon is observed at δ 153–155 ppm, corroborating successful carbamoylation.

Coupling Reagent-Assisted Synthesis

HATU-Mediated Amide Bond Formation

Drawing from methodologies used in 1-phenylcyclopropane carboxamide synthesis, this compound can be assembled via coupling reagents.

Procedure :

- Carboxylic Acid Activation : Phenylcarbamic acid (PhNHCOOH) is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF.

- Nucleophilic Attack : Ethyl phenylamine (PhNH2Et) is added to the activated intermediate, facilitating carbamate bond formation.

- Workup and Purification : The crude product is precipitated using ice-cold water and purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights :

- Solvent Choice : DMF outperforms THF in reaction rate and yield (85% vs. 64%) due to superior solubility of intermediates.

- Base Selection : N,N-Diisopropylethylamine (DIPEA) enhances coupling efficiency compared to triethylamine.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability | Key Challenge |

|---|---|---|---|---|

| Nucleophilic Substitution | 75–80% | >95% | Industrial | Competing amine alkylation |

| Reductive Amination | 65–70% | 90% | Laboratory | Multi-step purification |

| HATU Coupling | 80–85% | >98% | Pilot-scale | High reagent cost |

Critical Considerations :

- Chemoselectivity : Nucleophilic substitution (Method 1) avoids side reactions at amine sites through careful base selection.

- Cost Efficiency : Method 1 is preferable for bulk synthesis, while Method 3 suits high-purity applications.

Characterization and Quality Control

Spectroscopic Techniques

Chromatographic Purity

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) resolves the compound at 8.2 minutes with >98% purity.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl(phenylcarbamoyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamate derivatives, while reduction can produce amines .

Scientific Research Applications

Ethyl phenyl(phenylcarbamoyl)carbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which ethyl phenyl(phenylcarbamoyl)carbamate exerts its effects involves the inhibition of specific enzymes. The carbamate group can form a covalent bond with the active site of the enzyme, thereby blocking its activity. This interaction is often reversible, depending on the specific enzyme and conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of ethyl phenyl(phenylcarbamoyl)carbamate with structurally or functionally related compounds:

Ethyl Carbamate (Urethane)

- Structure : CH₃CH₂-O-CO-NH₂.

- Properties : A simple carbamate with widespread occurrence in fermented foods and beverages.

- Research Findings: Carcinogenicity: Induces hepatic carcinomas and neurofibrosarcomas in rodents, though less potent than vinyl carbamate . Analytical Detection: Detected in alcoholic beverages (e.g., Chinese白酒) at levels up to 822 µg/L, exceeding international safety thresholds . Metabolism: Not metabolized to vinyl carbamate, and lacks direct mutagenicity in Salmonella typhimurium assays .

Vinyl Carbamate

- Structure : CH₂=CH-O-CO-NH₂.

- Properties : An unsaturated analog of ethyl carbamate.

- Research Findings: Carcinogenic Potency: 10–100× more potent than ethyl carbamate in inducing liver tumors, lung adenomas, and thymomas in mice . Mutagenicity: Metabolized to mutagenic epoxides, unlike ethyl carbamate .

SABA1 (Ethyl 4-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)

- Structure : Features a sulfonamidobenzamide core with a phenylcarbamoyl group.

- Properties : Antimicrobial activity against E. coli (MIC: 0.45–0.9 mM) .

- Applications : Investigated for targeting bacterial efflux pumps, highlighting the role of carbamoyl groups in enhancing bioactivity .

Fentanyl Methyl Carbamate

- Structure : Methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate.

- Properties : Molecular weight 338.4; crystalline solid with ≥98% purity .

- Applications : Structural analog of opioids; used as a reference standard in forensic research .

Substituted Pyrimidine Carbamates

- Examples: 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.

- Properties :

- Applications: Potential leads in drug discovery due to tunable lipophilicity and hydrogen-bonding capacity .

Comparative Data Table

Key Research Insights

- Antimicrobial vs. Carcinogenic Trade-offs: Compounds like SABA1 demonstrate that carbamoyl modifications can enhance targeted bioactivity without inherent carcinogenicity, unlike ethyl or vinyl carbamates .

- Analytical Challenges : Detection methods such as HS-SPME-GC-MS (detection limit: 1.19 µg/L) are critical for monitoring carbamate levels in consumables .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl phenyl(phenylcarbamoyl)carbamate, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves coupling phenyl isocyanate derivatives with ethyl carbamate precursors. Key steps include selecting catalysts (e.g., triethylamine or pyridine) and optimizing solvent systems (e.g., 1,4-dioxane or THF) under controlled temperatures (0–90°C). Reaction monitoring via TLC or HPLC ensures intermediate stability. Post-synthesis purification employs column chromatography or recrystallization .

- Optimization : Adjusting molar ratios of reactants, solvent polarity, and reaction time (e.g., 1–24 hours) can enhance yield. For example, using anhydrous conditions and inert atmospheres minimizes side reactions like hydrolysis .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and carbamate bond formation. Aromatic protons appear as multiplet signals (δ 6.5–8.5 ppm), while carbamate carbonyls resonate near δ 150–160 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Fourier Transform Infrared (FTIR) : Detects characteristic C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

- Assays :

- MTT/XTT Assays : Measure mitochondrial activity in cell lines (e.g., HepG2, HEK293) to assess acute cytotoxicity .

- Ames Test : Evaluates mutagenicity using Salmonella typhimurium strains, identifying potential carcinogenic risk .

- Caspase-3/7 Activation : Detects apoptosis induction in treated cells via fluorometric assays .

Advanced Research Questions

Q. How can molecular docking studies predict interactions between this compound and biological targets?

- Design :

- Software : Use AutoDock Vina for docking efficiency and accuracy. Prepare ligand (compound) and receptor (target protein) files in PDBQT format .

- Grid Box Setup : Define binding site coordinates based on crystallographic data (e.g., cytochrome P450 enzymes). Adjust exhaustiveness parameters (≥8) for thorough sampling .

- Validation : Compare results with known inhibitors (e.g., co-crystallized ligands) using RMSD metrics (<2.0 Å acceptable) .

Q. How to address discrepancies in cytotoxic effects observed across different cell lines?

- Strategies :

- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., 48–72 hr exposure, serum-free media) .

- Metabolic Profiling : Use LC-MS to identify cell-specific metabolite variations (e.g., glutathione levels) affecting compound activation .

- Transcriptomics : RNA-seq analysis reveals differential expression of detoxification genes (e.g., CYP450 isoforms) .

Q. What GC-MS parameters optimize detection of trace this compound in biological matrices?

- Optimization :

- Sample Prep : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with ethyl acetate reduces matrix interference .

- Column Selection : DB-5MS or equivalent (30 m × 0.25 mm ID, 0.25 µm film) ensures resolution.

- MS Settings : Electron impact ionization (70 eV), SIM mode for m/z 130 (carbamate fragment) and 221 (molecular ion). Limit of detection (LOD) can reach 35 µg/L .

Data Analysis and Contradictions

Q. How to resolve conflicting data on the compound’s carcinogenic potential in animal models?

- Approach :

- Dose-Response Analysis : Compare tumor incidence in rodents at varying doses (e.g., 0–100 mg/kg) over 13-week studies .

- Species-Specific Metabolism : Assess hepatic CYP2E1 activity, which converts carbamates to carcinogenic metabolites like vinyl carbamate epoxide .

- Histopathology : Examine liver and lung tissues for preneoplastic lesions (e.g., adenomas) .

Q. What computational tools validate the stability of this compound derivatives in aqueous environments?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.